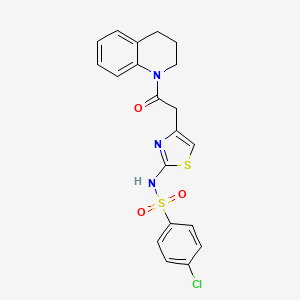

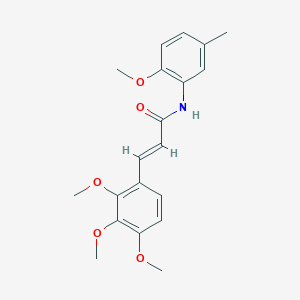

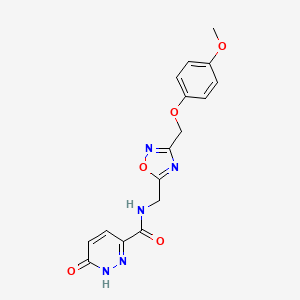

4-chloro-N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonamide groups with various heterocyclic compounds to yield compounds with potential biological activities. For example, novel sulfonamides with carbonic anhydrase inhibitory activity were synthesized by reacting benzenesulfonamides with indoline and thiazolidine derivatives, demonstrating a method that could be related to the synthesis of the specified compound (Eldehna et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their biological activity. Techniques like crystal structure analysis, Hirshfeld surface analysis, and molecular modeling are employed to understand the interaction mechanisms and stability of these compounds. For instance, the study of a cadmium complex of sulfathiazole provided insights into the intermolecular interactions and molecular stability through crystal structure and Hirshfeld surface analysis (Alalawy et al., 2021).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, contributing to their wide range of biological activities. The reactivity of these compounds is influenced by the presence of the sulfonamide group and the other functional groups attached to the core structure. The synthesis and characterization of new sulfonamide derivatives highlight the chemical versatility and potential for targeted biological activity (Zablotskaya et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are essential for their formulation and therapeutic application. These properties are determined through physicochemical characterization techniques, including NMR, IR spectroscopy, and mass spectrometry. Studies on new sulfonamide derivatives provide valuable information on their physical characteristics and potential applications (Sławiński, 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity towards other chemical entities, are crucial for their biological activity and interaction with biological targets. Investigations into the synthesis and activity of sulfonamide derivatives help understand their mechanism of action and optimize their chemical properties for enhanced biological activity (Gawad et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the synthesis of various sulfonamide derivatives, exploring their structural properties and potential applications. For instance, studies have detailed the synthesis of quinazoline and quinolinylazo derivatives, emphasizing the importance of sulfonamide moieties in developing compounds with potential pharmacological activities. One study describes the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, highlighting their antitumor efficacy (Alqasoumi et al., 2010). Another research effort focuses on the structural analysis of dichlorobenzenesulfonamide derivatives, revealing insights into tautomeric behaviors and molecular interactions (Beuchet et al., 1999).

Pharmacological Potential

Several studies have investigated the pharmacological potential of sulfonamide derivatives, identifying compounds with significant antitumor and antimicrobial activities. For example, research on tetrahydroquinazoline derivatives through aza Diels-Alder reactions has provided valuable insights into their chemical behavior and potential therapeutic applications (Cremonesi et al., 2010). Similarly, the synthesis and characterization of quinazoline derivatives have been explored, with a focus on identifying hybrid molecules exhibiting diuretic and antihypertensive properties (Rahman et al., 2014).

Antimicrobial and Anti-HIV Evaluation

Research into the antimicrobial and anti-HIV properties of sulfonamide derivatives has led to the discovery of novel compounds with promising biological activities. A study on the synthesis and in vitro activity of new 2-mercaptobenzenesulfonamides revealed compounds with potential anticancer and anti-HIV effects (Pomarnacka et al., 2001). Additionally, the creation of benzenesulfonamides bearing oxadiazole moieties has been explored, showing significant antimicrobial and anti-HIV activities (Iqbal et al., 2006).

Propiedades

IUPAC Name |

4-chloro-N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c21-15-7-9-17(10-8-15)29(26,27)23-20-22-16(13-28-20)12-19(25)24-11-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-10,13H,3,5,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRINHVZDKQAZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)

![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)

![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)